molecular formula C9H6BrClN2O B2597092 8-Bromo-2-(chloromethyl)pyrido[1,2-a]pyrimidin-4-one CAS No. 2413904-56-8

8-Bromo-2-(chloromethyl)pyrido[1,2-a]pyrimidin-4-one

Cat. No. B2597092
CAS RN: 2413904-56-8
M. Wt: 273.51
InChI Key: SRHMYFBXAOFAIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“8-Bromo-2-(chloromethyl)pyrido[1,2-a]pyrimidin-4-one” is a chemical compound with the molecular formula C9H6BrClN2O . It is associated with a broad range of useful biological properties . It has been used to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields .


Synthesis Analysis

The synthesis of similar compounds involves the acylation of the lithium amide bases of 2-aminopyridines with alkynoate esters to form alkynamides, which are then cyclised under thermal conditions . An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H6BrClN2O/c10-6-1-2-13-8(3-6)12-7(5-11)4-9(13)14/h1-4H,5H2 .


Chemical Reactions Analysis

The compound has been involved in reactions such as metal-free C-3 chalcogenation (sulfenylation and selenylation) to synthesize diversely orchestrated 3-ArS/ArSe derivatives . The reaction proceeds under mild conditions and can be executed in gram scale .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 273.52 . More specific physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis and Reactivity

  • A study presented a new synthetic route for creating a bromo-chloromethyl derivative within the 4H-pyrido[1,2-a]pyrimidin-4-one series, marking the first description of an S RN 1 reaction in this chemical class. This method opens new avenues for developing heterocyclic compounds with potential applications in medicinal chemistry and materials science (Szabo, Crozet, & Vanelle, 2008).

Crystallography and Molecular Structure

  • The crystal structure analysis of derivatives, including 2,8-dimethyl-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one, provided insights into the molecular conformations and interactions such as hydrogen bonding and π-π stacking. These structural details are crucial for understanding the reactivity and designing new compounds with desired properties (Anthal et al., 2014).

Biological Activity

  • Research into derivatives of 5-bromo-2-chloropyrimidin-4-amine revealed antimicrobial properties, suggesting potential applications in developing new antibacterial and antifungal agents. Such studies highlight the importance of halogenated pyrimidines in medicinal chemistry for their role in creating new therapeutic agents (Ranganatha et al., 2018).

Chemical Intermediates

  • The synthesis of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines and their capability for undergoing ring rearrangement to [1,5-c] analogues demonstrate the versatility of bromo-chloro pyrimidine derivatives as intermediates in organic synthesis. These compounds serve as precursors for further chemical modifications, showcasing their utility in the synthesis of more complex molecular architectures (Tang, Wang, Li, & Wang, 2014).

Safety and Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . It also has hazard statements H301-H311-H331-H341 .

Future Directions

The compound has been used in the synthesis of diversely orchestrated 3-ArS/ArSe derivatives . Further, CH bond functionalization reactions on 4H-pyrido[1,2-a]pyrimidin-4-one are currently underway in the laboratory .

properties

IUPAC Name

8-bromo-2-(chloromethyl)pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2O/c10-6-1-2-13-8(3-6)12-7(5-11)4-9(13)14/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHMYFBXAOFAIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=CC2=O)CCl)C=C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2413904-56-8
Record name 8-bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.